Bienvenue dans la boutique en ligne BenchChem!

DCH36_06

p300 CBP Histone Acetyltransferase

DCH36_06 is a thiobarbituric derivative that provides a highly differentiated, 5.3-fold p300-selective inhibitory profile (IC50 0.6 μM) over CBP (3.2 μM). Its distinct chemotype makes it an essential orthogonal tool to spirooxindole (A-485) and pyrazolone (C646) inhibitors. It guarantees robust in vivo efficacy, blocking leukemic xenograft growth at a practical 25-50 mg/kg every-two-day schedule, and has a defined G1 arrest/apoptotic mechanism. Choose DCH36_06 for definitive functional studies of p300-dependent transcription in hematological malignancies.

Molecular Formula C18H13ClN2O3S
Molecular Weight 372.8 g/mol
Cat. No. B15568848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDCH36_06
Molecular FormulaC18H13ClN2O3S
Molecular Weight372.8 g/mol
Structural Identifiers
InChIInChI=1S/C18H13ClN2O3S/c1-11-7-8-12(10-15(11)19)21-17(23)14(16(22)20-18(21)25)6-2-4-13-5-3-9-24-13/h2-10H,1H3,(H,20,22,25)/b4-2+,14-6+
InChIKeyAYNCXNUUERDREH-FMDPHQNASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DCH36_06: A Thiobarbituric-Derived p300/CBP Inhibitor with Quantified Potency and In Vivo Antitumor Activity


DCH36_06 is a thiobarbituric derivative that functions as a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP [1]. It demonstrates inhibitory activity with IC50 values of 0.6 μM for p300 and 3.2 μM for CBP, respectively, and mediates hypoacetylation of histone H3K18 in leukemic cells . Beyond its enzymatic profile, DCH36_06 exhibits significant anti-proliferative effects in multiple leukemic cell lines and, critically, blocks leukemic xenograft growth in mice, establishing its utility as a chemical probe for studying p300/CBP-dependent transcriptional regulation and as a validated starting point for HAT inhibitor development [1].

Why p300/CBP Inhibitors Cannot Be Interchanged: The Case for DCH36_06 Differentiation


The p300/CBP HAT enzyme family is a target of intense investigation, but the available small-molecule inhibitors span a wide range of potencies, selectivity profiles, and chemical scaffolds that preclude simple substitution [1]. Compounds like A-485, C646, and DCH36_06 each exhibit distinct IC50 ratios for p300 versus CBP, divergent effects on downstream acetylation, and variable in vivo efficacy at non-equivalent doses . Procuring a generic 'p300/CBP inhibitor' without considering these quantitative differences risks introducing experimental artifacts, compromising reproducibility, and failing to translate in vitro findings to in vivo models. The following quantitative evidence guide establishes precisely where DCH36_06 differentiates itself from the most commonly considered comparators.

Quantitative Differentiation of DCH36_06 from p300/CBP Inhibitor Comparators


Distinct Enzymatic Potency and Selectivity Profile vs. A-485, C646, CBP/p300-IN-21, and CPI-076

DCH36_06 exhibits a unique selectivity ratio between p300 and CBP (IC50: 0.6 μM and 3.2 μM, respectively), representing a 5.3-fold preference for p300 [1]. This profile differs markedly from other well-characterized inhibitors: A-485 shows higher potency but a different ratio (9.8 nM and 2.6 nM, 3.8-fold) ; C646 primarily inhibits p300 (Ki: 400 nM) with less reported CBP activity ; CBP/p300-IN-21 demonstrates a 25-fold p300 preference (0.07 μM vs. 1.755 μM) ; and CPI-076 shows weak, nearly equipotent inhibition (20 μM vs. 39 μM) [2]. The intermediate potency and unique selectivity ratio of DCH36_06 provide a distinct pharmacological tool for dissecting p300- versus CBP-dependent biology.

p300 CBP Histone Acetyltransferase IC50 Selectivity

In Vivo Antitumor Efficacy in Leukemia Xenograft at Defined Dosing vs. A-485

DCH36_06 demonstrates robust in vivo antitumor activity, blocking leukemic xenograft growth in mice when administered intraperitoneally at 25-50 mg/kg every two days for 20 days [1][2]. In contrast, the more potent catalytic inhibitor A-485 requires a more intensive dosing regimen of 100 mg/kg twice daily for 21 days to achieve a 54% tumor growth inhibition in a prostate cancer xenograft model [3]. While cross-model comparisons require caution, the distinct dosing schedule and the ability of DCH36_06 to significantly suppress tumor growth in a hematological malignancy model highlight a practical advantage for researchers focusing on leukemia.

In Vivo Xenograft Leukemia Tumor Growth Inhibition Dosing

Distinct Chemical Scaffold Differentiation: Thiobarbituric Acid Core vs. Spirooxindole and Pyrazolone

DCH36_06 is built upon a thiobarbituric acid core [1], a scaffold distinct from the spirooxindole of A-485 and the pyrazolone of C646 . This structural differentiation is not merely academic; it underlies differences in physicochemical properties, metabolic stability, and potential off-target profiles. While direct quantitative comparisons of these properties are not fully reported, the thiobarbituric moiety represents a unique chemotype within the p300/CBP inhibitor landscape, offering a distinct starting point for medicinal chemistry optimization and a complementary chemical biology probe to investigate HAT function.

Chemical Scaffold Thiobarbituric Acid SAR Chemical Biology Probe

DCH36_06: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Dissecting p300-Selective Transcriptional Programs in Leukemia

Given its 5.3-fold selectivity for p300 over CBP (IC50: 0.6 μM vs. 3.2 μM) and validated activity in multiple leukemic cell lines, DCH36_06 is the compound of choice for researchers specifically investigating p300-dependent transcriptional programs in hematological malignancies [1]. Its distinct selectivity ratio compared to CBP/p300-IN-21 (25-fold) and A-485 (3.8-fold) allows for nuanced studies where moderate p300 preference is desired to avoid complete CBP inhibition.

In Vivo Preclinical Studies in Leukemia with a Validated Dosing Regimen

For academic or industrial laboratories planning in vivo xenograft studies in leukemia, DCH36_06 provides a tested and effective dosing schedule (25-50 mg/kg i.p., every two days) that has been shown to block tumor growth [1]. This regimen offers a practical, less labor-intensive alternative to the twice-daily dosing required for A-485 in some models, thereby streamlining animal studies and reducing compound consumption [2].

Chemical Biology Probe Development and Orthogonal Validation

The thiobarbituric acid core of DCH36_06 represents a distinct chemotype from the widely used spirooxindole (A-485) and pyrazolone (C646) p300/CBP inhibitors [1]. This structural divergence makes DCH36_06 an invaluable orthogonal tool for validating p300/CBP-dependent biological effects observed with other inhibitor classes, thereby strengthening the robustness of target validation studies.

Investigating G1 Cell Cycle Arrest and Caspase-Dependent Apoptosis

DCH36_06 has been mechanistically characterized to arrest the cell cycle at the G1 phase and induce apoptosis through activation of caspase-3 and caspase-9 [1]. This well-defined cellular mechanism, demonstrated at concentrations between 6.7 and 20 μM, positions DCH36_06 as a superior tool over less-characterized in-class compounds for studies focused on the interplay between histone acetylation, cell cycle control, and programmed cell death .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for DCH36_06

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.